molecular formula C17H38SiSn B13694505 Trimethyl[2-(tributylstannyl)ethenyl]silane CAS No. 72178-98-4

Trimethyl[2-(tributylstannyl)ethenyl]silane

Cat. No.: B13694505
CAS No.: 72178-98-4
M. Wt: 389.3 g/mol
InChI Key: JDQLLFOVXMXKNW-UHFFFAOYSA-N
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Description

Trimethyl[2-(tributylstannyl)ethenyl]silane is a chemical compound with the molecular formula C17H36SiSn. It is a clear, colorless oil that is sensitive to hydrolysis under neutral conditions. This compound is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

Trimethyl[2-(tributylstannyl)ethenyl]silane can be synthesized through a series of chemical reactions involving the coupling of trimethylsilylacetylene with tributyltin chloride. The reaction typically requires a palladium catalyst and a base such as triethylamine. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation and hydrolysis .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the synthesis generally follows the same principles as laboratory preparation. The process involves scaling up the reaction conditions and optimizing parameters such as temperature, pressure, and reaction time to achieve higher yields and purity .

Chemical Reactions Analysis

Types of Reactions

Trimethyl[2-(tributylstannyl)ethenyl]silane undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, in a Sonogashira coupling reaction, the product is typically an alkyne derivative .

Scientific Research Applications

Trimethyl[2-(tributylstannyl)ethenyl]silane has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.

    Materials Science: The compound is used in the synthesis of functionalized acetylenes and other silicon-containing compounds.

    Biology and Medicine:

Mechanism of Action

The mechanism of action of Trimethyl[2-(tributylstannyl)ethenyl]silane involves its ability to participate in cross-coupling reactions. The palladium catalyst facilitates the formation of a carbon-carbon bond between the trimethylsilylacetylene and another organic molecule. The tributyltin group acts as a leaving group, allowing the reaction to proceed efficiently .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Trimethyl[2-(tributylstannyl)ethenyl]silane is unique due to the presence of both the trimethylsilyl and tributyltin groups, which allow it to participate in a wider range of chemical reactions compared to its analogs .

Properties

CAS No.

72178-98-4

Molecular Formula

C17H38SiSn

Molecular Weight

389.3 g/mol

IUPAC Name

trimethyl(2-tributylstannylethenyl)silane

InChI

InChI=1S/C5H11Si.3C4H9.Sn/c1-5-6(2,3)4;3*1-3-4-2;/h1,5H,2-4H3;3*1,3-4H2,2H3;

InChI Key

JDQLLFOVXMXKNW-UHFFFAOYSA-N

Canonical SMILES

CCCC[Sn](CCCC)(CCCC)C=C[Si](C)(C)C

Origin of Product

United States

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